molecular formula C11H16ClNO2 B2917801 2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol CAS No. 4233-26-5

2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol

Cat. No. B2917801
CAS RN: 4233-26-5
M. Wt: 229.7
InChI Key: MKGGXTPUSBBBSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol” is a chemical compound that has been manually annotated by a third party . It is a benzenoid aromatic compound . The compound is also known by other synonyms such as “2-{(4-chlorophenyl)methylamino}ethan-1-ol” and "2,2’-(4-Chlorobenzylazanediyl)Diethanol" .


Molecular Structure Analysis

The molecular structure of “2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol” is complex, with a formula of C27H31Cl3N2O4 . The compound has an average mass of 553.906 and a mono-isotopic mass of 552.13494 .

Scientific Research Applications

Ethanol and Its Biological Interactions

Ethanol interacts with various receptors and ion channels, impacting biological systems. Studies on ethanol's effects on receptor desensitization, particularly on serotonin, nicotinic acetylcholine, GABA-A, and AMPA receptors, suggest its significant role in pharmacology and toxicology (Dopico & Lovinger, 2009).

Rearrangement of Beta-Amino Alcohols

The rearrangement of beta-amino alcohols, involving aziridinium intermediates, plays a crucial role in the synthesis of various amines. This process, critical for the development of pharmaceuticals and agrochemicals, demonstrates the versatility of compounds structurally related to 2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol in synthetic chemistry (Métro et al., 2010).

Bioconversion of Lignocellulosic Materials

The bioconversion of lignocellulosic materials into ethanol highlights the importance of such compounds in renewable energy. Research on optimizing processes for efficient ethanol production from various biomass sources underscores the relevance of ethanol and related compounds in sustainable energy solutions (Swati et al., 2013).

Antioxidant and Anti-inflammatory Properties

Compounds like tyrosol and hydroxytyrosol, related to the chemical structure of interest, possess antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These findings suggest potential applications in medical and dental fields, indicating the broader relevance of phenolic compounds in health science (Ramos et al., 2020).

Environmental Impact of Chlorinated Compounds

The environmental fate of chlorinated solvents, including their toxic effects and biodegradation, has been extensively studied. Research in this area emphasizes the importance of understanding and mitigating the environmental impact of chlorinated compounds, which may share some chemical properties with 2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol (Ruder, 2006).

properties

IUPAC Name

2-[(4-chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2/c12-11-3-1-10(2-4-11)9-13(5-7-14)6-8-15/h1-4,14-15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGGXTPUSBBBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN(CCO)CCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol

Synthesis routes and methods

Procedure details

2-[(4-chlorobenzyl)-(2-hydroxy-ethyl)-amino]-ethanol was prepared according to the general method as outlined in Example 1 (Step 4). Starting from diethanolamine (14.3 g, 95 mmol). and 4-chlorobenzyl chloride (10.2 g, 63 mmol). Yield 12.1 g, (84%); yellow oil; MS: 230 (M+H)+
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two

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